3-(Phenethyl)pyridine-2-carboxamide
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Overview
Description
3-(Phenethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C14H14N2O. It belongs to the class of pyridine carboxamides, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by a phenethyl group attached to the pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carboxamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Phenethylamine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(Phenethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is utilized in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 3-(Phenethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridine-2-carboxamide: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenethylamine: Lacks the pyridine ring, leading to distinct reactivity and applications.
Nicotinamide: A well-known compound with a pyridine ring but different substituents, used in various biological and medicinal contexts.
Uniqueness: 3-(Phenethyl)pyridine-2-carboxamide is unique due to the presence of both the phenethyl group and the pyridine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .
Properties
CAS No. |
84963-39-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,17) |
InChI Key |
PDHDODYVLUEHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
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